An In-depth Technical Guide to N-(3-butoxyphenyl)acetamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-(3-butoxyphenyl)acetamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-butoxyphenyl)acetamide, a chemical compound of interest in research and drug development. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from closely related analogs, established chemical principles, and predictive modeling to offer a detailed profile. The guide covers the compound's chemical structure, predicted physicochemical properties, and a plausible, detailed synthetic route, including the synthesis of its key precursor, 3-butoxyaniline. Experimental protocols are provided with an emphasis on the underlying chemical principles to ensure a self-validating and reproducible methodology. This document aims to serve as a foundational resource for researchers and professionals engaged in the exploration and application of novel acetamide derivatives.
Introduction
Acetanilide and its derivatives are a well-established class of compounds with a rich history in medicinal chemistry and material science. The substitution pattern on the phenyl ring significantly influences their biological activity and physical properties. While the para-substituted isomer, N-(4-butoxyphenyl)acetamide, is a known compound, the meta-substituted isomer, N-(3-butoxyphenyl)acetamide, remains a less-explored chemical entity. This guide seeks to fill this information gap by providing a detailed theoretical and practical framework for its study. Understanding the structure-property relationships of such isomers is crucial for the rational design of new molecules with desired biological activities and physicochemical characteristics.
Chemical Structure and Predicted Properties
The chemical structure of N-(3-butoxyphenyl)acetamide consists of a butyoxy group and an acetamido group attached to a benzene ring at the meta (1,3) positions.
Molecular Formula: C₁₂H₁₇NO₂ Molecular Weight: 207.27 g/mol IUPAC Name: N-(3-butoxyphenyl)acetamide
Due to the absence of experimental data in publicly available literature, the physicochemical properties of N-(3-butoxyphenyl)acetamide have been predicted using established computational models such as ACD/Labs Percepta. These predictions are benchmarked against the known properties of its isomer, N-(4-butoxyphenyl)acetamide, and its analog, N-(3-methoxyphenyl)acetamide, to provide a reliable estimation.
Table 1: Predicted Physicochemical Properties of N-(3-butoxyphenyl)acetamide and Comparison with Analogs
| Property | N-(3-butoxyphenyl)acetamide (Predicted) | N-(4-butoxyphenyl)acetamide (Experimental/Predicted)[1][2] | N-(3-methoxyphenyl)acetamide (Experimental/Predicted)[3] |
| Melting Point (°C) | 75-85 | 100-114[4] | 78-82 |
| Boiling Point (°C) | ~360 | 377.2 | ~340 |
| logP | ~2.8 | 2.5 | 1.3 |
| Water Solubility (mg/L) | ~250 | Insoluble | ~2000 |
| pKa (most acidic) | ~15.5 (amide N-H) | ~15.6 | ~15.4 |
| pKa (most basic) | ~-0.5 (carbonyl O) | ~-0.4 | ~-0.6 |
The predicted lower melting point of the meta-isomer compared to the para-isomer is consistent with general trends observed in substituted benzenes, where the less symmetrical structure of the meta-isomer often leads to less efficient crystal packing. The predicted logP suggests a moderate lipophilicity, which is an important parameter in drug design for membrane permeability.
Synthesis of N-(3-butoxyphenyl)acetamide
A plausible and efficient synthetic route to N-(3-butoxyphenyl)acetamide involves a two-step process:
-
Williamson Ether Synthesis of the precursor, 3-butoxyaniline, from 3-aminophenol.
-
Acetylation of 3-butoxyaniline to yield the final product.
This approach is logical as it utilizes readily available starting materials and employs well-established, high-yielding reactions.
Synthesis of 3-Butoxyaniline (Precursor)
The Williamson ether synthesis is a reliable method for forming ethers from an alkoxide and a primary alkyl halide[5]. In this case, 3-aminophenol is deprotonated to form the more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with 1-bromobutane.
Reaction:
Experimental Protocol: Synthesis of 3-Butoxyaniline
Materials:
-
3-Aminophenol
-
Sodium hydroxide (NaOH)
-
1-Bromobutane
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-aminophenol (0.1 mol) in 100 mL of absolute ethanol. While stirring, add sodium hydroxide pellets (0.11 mol) portion-wise. The mixture will warm up as the sodium hydroxide dissolves and reacts with the phenol to form the sodium salt.
-
Alkylation: To the stirred solution, add 1-bromobutane (0.12 mol) dropwise through the top of the condenser.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-aminophenol spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate and collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Washing: Combine the organic extracts and wash with 50 mL of brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude 3-butoxyaniline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Causality behind Experimental Choices:
-
Ethanol is chosen as the solvent due to its ability to dissolve both the polar 3-aminophenol sodium salt and the less polar 1-bromobutane.
-
A slight excess of sodium hydroxide ensures complete deprotonation of the phenol.
-
A slight excess of 1-bromobutane helps to drive the reaction to completion.
-
The aqueous work-up is designed to remove the inorganic salts (NaBr and unreacted NaOH) and any remaining ethanol.
-
Washing with brine reduces the solubility of the organic product in the aqueous phase, improving the extraction efficiency.
Diagram of the Synthesis Workflow for 3-Butoxyaniline
Caption: Workflow for the synthesis of 3-butoxyaniline.
Acetylation of 3-Butoxyaniline
The acetylation of anilines is a standard procedure to form the corresponding acetanilide. Acetic anhydride is a common and effective acetylating agent, and the reaction is often carried out in the presence of a base like sodium acetate to neutralize the acetic acid byproduct[6][7].
Reaction:
Experimental Protocol: Synthesis of N-(3-butoxyphenyl)acetamide
Materials:
-
3-Butoxyaniline
-
Acetic anhydride
-
Sodium acetate
-
Water
-
Ethanol
-
Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and flask
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 3-butoxyaniline (0.05 mol) in 50 mL of water containing a stoichiometric amount of hydrochloric acid to form the soluble hydrochloride salt.
-
Preparation of Acetylating Mixture: In a separate beaker, prepare a solution of sodium acetate (0.06 mol) in 20 mL of water. To this, add acetic anhydride (0.055 mol) and stir briefly.
-
Reaction: Immediately add the acetic anhydride-sodium acetate solution to the stirred solution of 3-butoxyaniline hydrochloride. A white precipitate of N-(3-butoxyphenyl)acetamide should form almost instantly.
-
Crystallization: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Filtration and Washing: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with several portions of cold water to remove any unreacted starting materials and salts.
-
Drying: Allow the product to air dry on the filter paper, or for faster drying, place it in a desiccator under vacuum.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from an ethanol-water mixture.
Causality behind Experimental Choices:
-
The initial formation of the aniline hydrochloride salt increases its solubility in the aqueous reaction medium.
-
Sodium acetate acts as a base to neutralize the hydrochloric acid and the acetic acid formed during the reaction, which drives the equilibrium towards the product.
-
The reaction is performed at room temperature as it is typically fast and exothermic. Cooling in an ice bath maximizes the yield of the precipitated product.
-
Washing with cold water removes water-soluble impurities without dissolving a significant amount of the product.
Diagram of the Synthesis Workflow for N-(3-butoxyphenyl)acetamide
Caption: Workflow for the synthesis of N-(3-butoxyphenyl)acetamide.
Predicted Spectral Data
The following spectral data have been predicted based on established fragmentation patterns and chemical shift correlations, and by comparison with the experimental spectra of N-(4-butoxyphenyl)acetamide and N-(3-methoxyphenyl)acetamide. Online prediction tools were also utilized for these estimations.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 7.3-7.5 (m, 2H): Aromatic protons ortho and para to the acetamido group.
-
δ 7.1-7.2 (t, 1H): Aromatic proton para to the butoxy group.
-
δ 6.8-6.9 (d, 1H): Aromatic proton ortho to the butoxy group.
-
δ 3.9-4.0 (t, 2H): -OCH₂- protons of the butoxy group.
-
δ 2.1-2.2 (s, 3H): -COCH₃ protons of the acetamido group.
-
δ 1.7-1.8 (m, 2H): -OCH₂CH₂- protons of the butoxy group.
-
δ 1.4-1.5 (m, 2H): -CH₂CH₃ protons of the butoxy group.
-
δ 0.9-1.0 (t, 3H): -CH₃ protons of the butoxy group.
-
δ 7.5-8.0 (br s, 1H): -NH- proton of the acetamido group (chemical shift can be variable).
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~168: Carbonyl carbon (-C=O).
-
δ ~159: Aromatic carbon attached to the oxygen of the butoxy group.
-
δ ~140: Aromatic carbon attached to the nitrogen of the acetamido group.
-
δ ~129: Aromatic C-H carbon.
-
δ ~115: Aromatic C-H carbon.
-
δ ~110: Aromatic C-H carbon.
-
δ ~105: Aromatic C-H carbon.
-
δ ~68: -OCH₂- carbon of the butoxy group.
-
δ ~31: -OCH₂CH₂- carbon of the butoxy group.
-
δ ~24: Acetyl methyl carbon (-COCH₃).
-
δ ~19: -CH₂CH₃ carbon of the butoxy group.
-
δ ~14: Terminal methyl carbon (-CH₃) of the butoxy group.
Predicted Infrared (IR) Spectrum (KBr Pellet)
-
~3300 cm⁻¹ (strong, sharp): N-H stretch of the secondary amide.
-
~3050 cm⁻¹ (weak): Aromatic C-H stretch.
-
~2960, 2870 cm⁻¹ (medium): Aliphatic C-H stretch from the butoxy group.
-
~1660 cm⁻¹ (strong, sharp): C=O stretch (Amide I band).
-
~1550 cm⁻¹ (strong): N-H bend (Amide II band).
-
~1240 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.
-
~1040 cm⁻¹ (medium): Symmetric C-O-C stretch of the aryl ether.
-
~800-750 cm⁻¹ (strong): C-H out-of-plane bending for meta-disubstituted benzene.
Predicted Mass Spectrum (Electron Ionization - EI)
-
m/z 207 (M⁺): Molecular ion peak.
-
m/z 165: Loss of C₃H₆ from the butyl chain.
-
m/z 151: Loss of C₄H₈ from the butyl chain.
-
m/z 109: Cleavage of the butoxy group, leaving the aminophenol fragment.
-
m/z 43: Acetyl cation [CH₃CO]⁺, often a base peak.
Safety and Handling
As there is no specific safety data for N-(3-butoxyphenyl)acetamide, the safety precautions should be based on those for its close analogs, N-(4-butoxyphenyl)acetamide and other acetanilide derivatives[8][9].
-
Hazard Statements: May be harmful if swallowed. May cause skin and eye irritation. May cause respiratory irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye protection.
-
Avoid breathing dust.
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.
Potential Applications in Research and Drug Development
Acetanilide derivatives have been investigated for a wide range of biological activities, including analgesic, antipyretic, and anti-inflammatory properties. The specific substitution pattern and the nature of the substituents can significantly modulate these activities. The butoxy group in N-(3-butoxyphenyl)acetamide introduces increased lipophilicity compared to smaller alkoxy groups, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Potential areas of research for N-(3-butoxyphenyl)acetamide include:
-
Screening for Analgesic and Anti-inflammatory Activity: As an analog of other bioactive acetanilides, it is a candidate for screening in relevant pharmacological assays.
-
Probing Enzyme Active Sites: The molecule could be used as a chemical probe to study the structure-activity relationships of enzymes that metabolize or are inhibited by acetanilide-type compounds.
-
Fragment-Based Drug Discovery: The N-(butoxyphenyl)acetamide scaffold can serve as a starting point for the development of more complex molecules with therapeutic potential.
Conclusion
While N-(3-butoxyphenyl)acetamide is not a widely characterized compound, this technical guide provides a robust starting point for its synthesis and study. By leveraging established synthetic methodologies and predictive computational tools, researchers can confidently approach the preparation and characterization of this molecule. The provided detailed protocols and predicted properties offer a solid foundation for further investigation into its potential applications in medicinal chemistry and material science. As with any new compound, all experimental work should be conducted with appropriate safety precautions.
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